molecular formula C6H14ClNO2 B11779397 (5-Methylmorpholin-2-yl)methanol hydrochloride CAS No. 1956369-21-3

(5-Methylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B11779397
CAS No.: 1956369-21-3
M. Wt: 167.63 g/mol
InChI Key: ANHSOVKVDCYFOR-UHFFFAOYSA-N
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Description

(5-Methylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group and a methanol group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-Methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary amines .

Scientific Research Applications

(5-Methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (5-Methylmorpholin-2-yl)methanol hydrochloride is unique due to the presence of both a methyl group and a methanol group on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

1956369-21-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(5-methylmorpholin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-4-9-6(3-8)2-7-5;/h5-8H,2-4H2,1H3;1H

InChI Key

ANHSOVKVDCYFOR-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)CO.Cl

Origin of Product

United States

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